molecular formula C22H25N3O B4797847 2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one

2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one

Cat. No.: B4797847
M. Wt: 347.5 g/mol
InChI Key: GNLUWNRDHSIUAP-UHFFFAOYSA-N
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Description

2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a phenylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one typically involves multiple steps. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the phenylpiperazine moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinoline core or the phenylpiperazine moiety.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a ligand for biological receptors, making it useful in biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as anxiety and neurodegenerative diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one involves its interaction with specific molecular targets. For instance, it may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting anxiolytic effects. The pathways involved can include the enhancement of gamma-aminobutyric acid (GABA) activity, leading to central nervous system depression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also features a phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.

    2-(4-phenylpiperazin-1-yl)-1H-benzimidazole: Known for its anxiolytic activity, this compound shares structural similarities with 2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one.

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline core and the presence of the phenylpiperazine moiety

Properties

IUPAC Name

2,8-dimethyl-3-[(4-phenylpiperazin-1-yl)methyl]-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-16-7-6-10-19-21(16)23-17(2)20(22(19)26)15-24-11-13-25(14-12-24)18-8-4-3-5-9-18/h3-10H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLUWNRDHSIUAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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